![molecular formula C19H25ClN4O B6133104 1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one](/img/structure/B6133104.png)
1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one is a synthetic compound with a complex structure that includes a pyrrolidinone ring, a chlorophenyl group, and a pyrazole moiety
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorophenyl-containing reagents, such as 2-chlorobenzyl chloride, in the presence of a base to facilitate nucleophilic substitution.
Attachment of the pyrazole moiety: This can be done through the reaction of the intermediate compound with a pyrazole derivative, such as 3-methyl-1-propylpyrazole, under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological research to study its effects on cellular processes and pathways.
Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-phenylpyrazol-4-yl)methylamino]pyrrolidin-2-one: This compound has a phenyl group instead of a propyl group on the pyrazole moiety, which may affect its biological activity and chemical properties.
1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-ethylpyrazol-4-yl)methylamino]pyrrolidin-2-one: This compound has an ethyl group instead of a propyl group, which may also influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-3-8-24-12-16(14(2)22-24)10-21-17-9-19(25)23(13-17)11-15-6-4-5-7-18(15)20/h4-7,12,17,21H,3,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHSNCOQKNPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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